molecular formula C15H20BrNO3 B1407730 Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate CAS No. 1422524-58-0

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate

Cat. No. B1407730
Key on ui cas rn: 1422524-58-0
M. Wt: 342.23 g/mol
InChI Key: ZKPIAMNNXMTLDV-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

To a solution of tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate (310 mg, 0.91 mmol) in CH2Cl2 (5 mL) was added TFA (5 mL). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated in vacuo to give 3-[(4-bromophenoxy)methyl]azetidine (220 mg, 100%) as a yellow oil which was used directly in the next step.
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:20]=[CH:19][C:5]([O:6][CH2:7][CH:8]2[CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][CH:8]2[CH2:9][NH:10][CH2:11]2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
BrC1=CC=C(OCC2CN(C2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(OCC2CNC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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